2-(4-METHOXYPHENYL)-7-METHYL-4-(METHYLSULFANYL)-5H-CHROMENO[2,3-D]PYRIMIDINE

CYP2A6 inhibition nicotine metabolism enzyme inhibition

2-(4-Methoxyphenyl)-7-methyl-4-(methylsulfanyl)-5H-chromeno[2,3-d]pyrimidine (CAS 866340-75-2, MF: C20H18N2O2S, MW: 350.44) belongs to the 5H-chromeno[2,3-d]pyrimidine class, a fused heterocyclic scaffold combining a chromene (benzopyran) moiety with a pyrimidine ring. Its substitution pattern—4-methoxyphenyl at C-2, methylsulfanyl at C-4, and methyl at C-7—distinguishes it from other 5H-chromeno[2,3-d]pyrimidine analogs and modulates lipophilicity (cLogP), electronic properties, and target engagement profiles.

Molecular Formula C20H18N2O2S
Molecular Weight 350.44
CAS No. 866340-75-2
Cat. No. B2530589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-METHOXYPHENYL)-7-METHYL-4-(METHYLSULFANYL)-5H-CHROMENO[2,3-D]PYRIMIDINE
CAS866340-75-2
Molecular FormulaC20H18N2O2S
Molecular Weight350.44
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)OC)SC
InChIInChI=1S/C20H18N2O2S/c1-12-4-9-17-14(10-12)11-16-19(24-17)21-18(22-20(16)25-3)13-5-7-15(23-2)8-6-13/h4-10H,11H2,1-3H3
InChIKeyIWCMTWYKJJDAII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Methoxyphenyl)-7-methyl-4-(methylsulfanyl)-5H-chromeno[2,3-d]pyrimidine (CAS 866340-75-2): Structural and Pharmacological Baseline for Procurement Decisions


2-(4-Methoxyphenyl)-7-methyl-4-(methylsulfanyl)-5H-chromeno[2,3-d]pyrimidine (CAS 866340-75-2, MF: C20H18N2O2S, MW: 350.44) belongs to the 5H-chromeno[2,3-d]pyrimidine class, a fused heterocyclic scaffold combining a chromene (benzopyran) moiety with a pyrimidine ring . Its substitution pattern—4-methoxyphenyl at C-2, methylsulfanyl at C-4, and methyl at C-7—distinguishes it from other 5H-chromeno[2,3-d]pyrimidine analogs and modulates lipophilicity (cLogP), electronic properties, and target engagement profiles . Chromeno[2,3-d]pyrimidines have been investigated as cytotoxic agents against MCF-7, HCT-116, HepG-2, and A549 cancer cell lines, with activity influenced by substituent lipophilicity at the 2-, 5-, and 8-positions [1].

Why Generic Substitution of 2-(4-Methoxyphenyl)-7-methyl-4-(methylsulfanyl)-5H-chromeno[2,3-d]pyrimidine Fails: Substituent-Dependent Activity Profiles in the Chromeno[2,3-d]pyrimidine Series


Within the 5H-chromeno[2,3-d]pyrimidine class, antitumor activity is significantly affected by the lipophilicity and electronic character of substituents at the 2-, 5-, and 8-positions [1]. The 4-methoxyphenyl group at C-2 of this compound confers a distinct hydrogen-bond acceptor capability and moderate lipophilic contribution compared to analogs bearing 4-methylphenyl or 4-chlorophenyl substituents. The 4-methylsulfanyl group introduces a soft sulfur atom capable of polarizable interactions with target protein binding pockets, differentiating it from 4-oxo or 4-amino variants. These substituent-driven differences alter cytotoxicity profiles, target selectivity, and pharmacokinetic behavior across the series, meaning that even structurally close analogs cannot be assumed to perform interchangeably without empirical verification [2].

Quantitative Differentiation Evidence for 2-(4-Methoxyphenyl)-7-methyl-4-(methylsulfanyl)-5H-chromeno[2,3-d]pyrimidine (CAS 866340-75-2) Versus Closest Analogs


CYP2A6 Inhibition Potency: Target Compound vs. Structural Analog Baseline

The 2-(4-methoxyphenyl)-7-methyl-4-(methylsulfanyl)-5H-chromeno[2,3-d]pyrimidine scaffold has been evaluated for CYP2A6 inhibition. In a class-level analysis, chromeno[2,3-d]pyrimidine derivatives have shown IC50 values against human CYP2A6 expressed in insect cell microsomes, assessed via coumarin 7-hydroxylation. A structurally related compound from US-8609708-B2 demonstrated IC50 = 1,160 nM (pIC50 = 5.94) [1]. The 4-methoxyphenyl and 4-methylsulfanyl substituents on the target compound are expected to modulate CYP2A6 binding through altered lipophilicity and hydrogen-bonding interactions compared to the reference compound. However, direct head-to-head data for the target compound against a named comparator are not available in the public domain; this represents a class-level inference [1].

CYP2A6 inhibition nicotine metabolism enzyme inhibition

Cytotoxic Activity Differentiation: 5H-Chromeno[2,3-d]pyrimidine Core vs. 4H-Chromene Analogs

In the Halawa et al. (2017) study, 5H-chromeno[2,3-d]pyrimidine derivatives containing both 4H-chromene and pyrimidine moieties showed superior in vitro antitumor activity compared to 4H-chromene derivatives alone [1]. The incorporation of a pyrimidine nucleus at the 2,3-position with specific hydrophobic or hydrophilic groups enhanced activity. The target compound, bearing a 4-methoxyphenyl group at C-2 and a methylsulfanyl at C-4, falls within the 5H-chromeno[2,3-d]pyrimidine subclass that demonstrated improved cytotoxicity. For context, in the Halawa study, compound 18b (a 5H-chromeno[2,3-d]pyrimidine derivative) exhibited IC50 = 2.04 +/- 0.4 ug/mL against HCT-116, compared to vinblastine (IC50 = 2.6 +/- 0.08 ug/mL) [1]. The target compound's specific IC50 values are not publicly reported, but its scaffold-class association suggests potential for comparable or differentiated activity depending on the specific substitution pattern [1].

anticancer cytotoxicity MCF-7 HCT-116

Lipophilicity-Driven Activity Differentiation: 4-Methoxyphenyl vs. 4-Methylphenyl Substitution

The Halawa et al. (2017) SAR study demonstrated that antitumor activity of 5H-chromeno[2,3-d]pyrimidines is significantly affected by the lipophilicity (Log P) of substituents [1]. The 4-methoxyphenyl group (as in the target compound) has a Hammett sigma_p value of -0.27 (electron-donating) and contributes differently to Log P compared to 4-methylphenyl (sigma_p = -0.17) or 4-chlorophenyl (sigma_p = +0.23) substituents found in close analogs such as 7-methyl-2-(4-methylphenyl)-4-(methylsulfanyl)-5H-chromeno[2,3-d]pyrimidine or 7-chloro-4-(methylsulfanyl)-2-phenyl-5H-chromeno[2,3-d]pyrimidine . The methoxy oxygen provides an additional hydrogen-bond acceptor that can alter target binding and solubility. This physicochemical differentiation means the target compound is predicted to exhibit a distinct activity profile from its 4-methylphenyl and 4-chlorophenyl counterparts [1].

SAR lipophilicity partition coefficient antitumor

Binding Affinity Profile: Multi-Target Engagement Across DNMT3A, Cav3.2, and CYP2A6

BindingDB entries for compounds within the chromeno[2,3-d]pyrimidine chemotype indicate multi-target engagement. A structurally related chromeno[2,3-d]pyrimidine analog has been reported with DNMT3A binding affinity Ki = 5.03 x 10^3 nM using 3H-AdoMet as substrate [1], while another analog showed Cav3.2 T-type calcium channel inhibition with IC50 = 800 nM in whole-cell patch clamp assays on T-Rex293 cells [2]. Additionally, CYP2A6 inhibition (IC50 = 1,160 nM) has been documented for the scaffold class [3]. The target compound's unique combination of 4-methoxyphenyl, 7-methyl, and 4-methylsulfanyl groups may shift the selectivity profile across these targets compared to other scaffold members. However, these data are from different compounds within the class and do not represent direct measurements on the target compound itself [1][2][3].

DNMT3A Cav3.2 multi-target binding affinity

Structural Differentiation from Closest Commercial Analogs: 4-Ethoxyphenyl and 9-Methyl Variants

The closest commercially available analogs include 2-(4-ethoxyphenyl)-9-methyl-4-(methylsulfanyl)-5H-chromeno[2,3-d]pyrimidine (CAS 866896-78-8) and 7-methyl-2-(4-methylphenyl)-4-(methylsulfanyl)-5H-chromeno[2,3-d]pyrimidine . The target compound differs from the 4-ethoxyphenyl analog by a single methylene unit in the alkoxy chain (methoxy vs. ethoxy), which alters lipophilicity (calculated delta_LogP ~0.5) and steric bulk at the 4-position of the phenyl ring. Compared to the 9-methyl positional isomer, the target compound bears the methyl group at C-7, which changes the electronic distribution across the chromene ring and may affect DNA intercalation or protein binding geometry. The 4-methylsulfanyl group is conserved across these analogs, but the C-2 aryl substitution (4-methoxyphenyl vs. 4-methylphenyl vs. 4-ethoxyphenyl) is the primary differentiator .

structural analog ethoxy vs. methoxy positional isomer

Optimal Research and Industrial Application Scenarios for 2-(4-Methoxyphenyl)-7-methyl-4-(methylsulfanyl)-5H-chromeno[2,3-d]pyrimidine (CAS 866340-75-2)


Oncology Lead Optimization and SAR Studies Targeting Breast (MCF-7) and Colon (HCT-116) Carcinomas

The 5H-chromeno[2,3-d]pyrimidine scaffold has demonstrated cytotoxic activity against MCF-7, HCT-116, HepG-2, and A549 cell lines, with several derivatives outperforming vinblastine and colchicine [1]. The target compound's 4-methoxyphenyl substitution provides a distinct electronic and lipophilic profile that can be systematically compared to 4-methylphenyl and 4-chlorophenyl analogs in head-to-head cytotoxicity and tubulin polymerization assays. Researchers conducting medicinal chemistry optimization of chromeno[2,3-d]pyrimidines should include this compound as a key comparator to map the SAR landscape at the C-2 aryl position [1].

CYP2A6 Inhibition Screening for Nicotine Metabolism and Smoking Cessation Research

Chromeno[2,3-d]pyrimidine derivatives have been identified as CYP2A6 inhibitors, with class-level IC50 values in the low micromolar range (e.g., IC50 = 1,160 nM for a related scaffold) [2]. The target compound, with its 4-methoxyphenyl and 4-methylsulfanyl substituents, is a candidate for CYP2A6 inhibition screening. Procurement for CYP2A6-focused projects should consider this compound alongside other scaffold variants to establish substituent-dependent inhibition potency and selectivity over other CYP isoforms such as CYP2E1 and CYP2D6 [2].

Multi-Target Profiling: DNMT3A and Cav3.2 Dual Engagement in Epigenetic Cancer Therapy

The chromeno[2,3-d]pyrimidine chemotype has shown binding to multiple targets including DNMT3A (Ki ~5 uM) and Cav3.2 T-type calcium channels (IC50 ~800 nM) [3][4]. The target compound's structural features may modulate the selectivity between these targets. For epigenetic cancer research, where DNMT3A inhibition is sought alongside ion channel modulation, this compound represents a starting point for multi-target profiling. Direct comparative data against selective DNMT3A inhibitors (e.g., azacytidine analogs) or selective Cav3.2 blockers would be required to establish its differentiation [3][4].

Chemical Biology Tool Compound for Substituent-Dependent Lipophilicity-Activity Relationship Studies

The Halawa et al. (2017) SAR study established that antitumor activity of 5H-chromeno[2,3-d]pyrimidines is significantly affected by the partition coefficient (Log P) of substituents [1]. The target compound, with its 4-methoxyphenyl group (calculated Log P contribution distinct from 4-methylphenyl or 4-chlorophenyl), serves as a chemical biology tool for probing the relationship between lipophilicity, cellular permeability, and target engagement. When procured alongside its closest analogs (4-ethoxyphenyl, 4-methylphenyl, and 4-chlorophenyl variants), this compound enables systematic Log P-activity correlation studies [1].

Quote Request

Request a Quote for 2-(4-METHOXYPHENYL)-7-METHYL-4-(METHYLSULFANYL)-5H-CHROMENO[2,3-D]PYRIMIDINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.